2-Bromo-4,5-difluorobenzoic acid (CAS 64695-84-7) is a highly functionalized aromatic precursor defined by its ortho-bromine atom and 4,5-difluoro substitution pattern. In industrial and pharmaceutical synthesis, this specific structural arrangement provides dual orthogonal reactivity: the bromine acts as a primary handle for transition-metal-catalyzed cross-coupling and proximity-driven cyclization, while the fluorine atoms enhance lipophilicity and strongly activate the ring for nucleophilic aromatic substitution (SNAr). Commercially procured at high purities (typically >97%), it serves as a critical starting material for the scalable synthesis of advanced covalent kinase inhibitors, fluoroquinolone analogs, and complex ortho-fused heterocycles where standard benzoic acids lack the necessary reactive sites .
Substituting 2-bromo-4,5-difluorobenzoic acid with closely related positional isomers, such as 4-bromo-2,5-difluorobenzoic acid, fundamentally breaks downstream synthetic viability for specific architectures. The ortho-positioning of the bromine relative to the carboxylic acid is an absolute geometric requirement for cyclization reactions that form fused heterocycles (e.g., quinazolines) or ortho-linked systems (e.g., tetrazoles); a para-bromo isomer cannot undergo these proximity-dependent ring closures[1]. Furthermore, substituting the bromine for a chlorine (as in 2-chloro-4,5-difluorobenzoic acid) significantly reduces the oxidative addition rate in standard palladium- or copper-catalyzed cross-couplings, demanding harsher conditions that can degrade sensitive functional groups and lower overall process yields [2].
In the synthesis of complex pharmaceutical intermediates, the efficiency of carbon-nitrogen bond formation is critical. When subjected to Cu(I)-catalyzed N2 arylation with 5-ethylthio-1H-tetrazole, 2-bromo-4,5-difluorobenzoic acid demonstrates excellent reactivity, achieving a 66% assay yield (54% isolated). In direct contrast, attempts to perform similar couplings with deactivated or differently substituted analogs, such as 2-iodo-5-nitrobenzoic acid, resulted in a significantly lower 26% assay yield (22% isolated)[1].
| Evidence Dimension | Assay yield in Cu(I)-catalyzed N2 arylation with 5-ethylthio-1H-tetrazole |
| Target Compound Data | 66% assay yield (54% isolated) |
| Comparator Or Baseline | 2-iodo-5-nitrobenzoic acid (26% assay yield, 22% isolated) |
| Quantified Difference | +40% higher assay yield, demonstrating superior coupling efficiency |
| Conditions | Cu(I) catalysis, scalable reaction conditions with thioether cleavage |
For process chemists scaling up ortho-tetrazolyl benzoic acids, procuring this specific bromo-difluoro precursor ensures commercially viable yields compared to deactivated or alternative halogenated analogs.
The commercial viability of a building block depends heavily on its upstream manufacturability. 2-Bromo-4,5-difluorobenzoic acid can be synthesized via the hydrolysis of 2-bromo-4,5-difluorobenzotrichloride in 95% sulfuric acid at a mild 40 °C, achieving a 94% yield. Conversely, the synthesis of the closely related 2-chloro-4,5-difluorobenzoic acid from a trifluoride precursor requires temperatures between 100 °C and 140 °C and liberates highly corrosive hydrogen fluoride (HF) gas, necessitating specialized reactor materials and increasing production risks [1].
| Evidence Dimension | Yield of benzoic acid from halogenated precursor hydrolysis |
| Target Compound Data | 94% yield from 2-bromo-4,5-difluorobenzotrichloride at 40 °C |
| Comparator Or Baseline | 2-chloro-4,5-difluorobenzoic acid synthesis from trifluoride (requires 100-140 °C, liberates corrosive HF) |
| Quantified Difference | Milder conditions (40 °C vs >100 °C) and high yield (94%) without HF liberation |
| Conditions | Hydrolysis in 95% sulfuric acid for 2 hours |
The efficient, low-temperature manufacturability of the 2-bromo derivative without generating highly corrosive HF gas ensures better batch-to-batch consistency and safer industrial procurement.
In advanced synthetic workflows, the position of the halogen dictates the realm of accessible chemical space. The 2-bromo position on 2-bromo-4,5-difluorobenzoic acid places the reactive cross-coupling site directly adjacent to the carboxylic acid, enabling transition-metal-catalyzed coupling followed by immediate intramolecular cyclization. Procuring the more common 4-bromo-2,5-difluorobenzoic acid isomer results in a complete failure to achieve these cyclizations, as the para-bromo position is physically incapable of participating in proximity-driven ortho-ring closures [1].
| Evidence Dimension | Suitability for ortho-directed intramolecular cyclization |
| Target Compound Data | 2-Bromo isomer allows direct cyclization to fused heterocycles due to carboxylate proximity |
| Comparator Or Baseline | 4-Bromo-2,5-difluorobenzoic acid (physically incapable of ortho-cyclization) |
| Quantified Difference | Absolute geometric requirement (binary success vs. failure) for ortho-fused ring synthesis |
| Conditions | Transition-metal catalyzed cross-coupling followed by intramolecular ring closure |
Buyers targeting quinazolines, indazoles, or ortho-linked systems must procure the 2-bromo isomer, as generic substitution with the more common 4-bromo isomer will result in a 0% yield of the cyclized target.
Directly following from its superior yield in Cu(I)-catalyzed N-arylation, 2-bromo-4,5-difluorobenzoic acid is the optimal precursor for synthesizing ortho-tetrazolyl benzoic acids, indazoles, and quinazolines. The strict geometric relationship between the bromine and the carboxylic acid enables proximity-driven ring closures that are impossible with para-bromo isomers [1].
Leveraging the highly activated 4,5-difluoro motif, this compound is utilized to synthesize reactive 'warheads' (such as difluorocyanobenzenesulfonamides) for targeted cancer therapies. The specific substitution pattern allows the fluorine atoms to undergo targeted Nucleophilic Aromatic Substitution (SNAr) with cysteine residues in target proteins, a mechanism not supported by unactivated benzoic acids [2].
Because its synthesis via the hydrolysis of 2-bromo-4,5-difluorobenzotrichloride proceeds in high yield (94%) at mild temperatures without liberating corrosive HF, this compound is highly suitable for industrial-scale agrochemical manufacturing where process safety, cost-efficiency, and batch reproducibility are paramount [3].
Acute Toxic